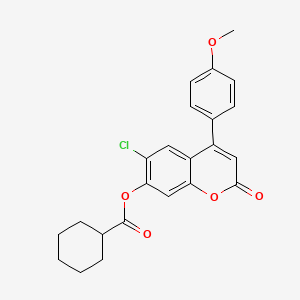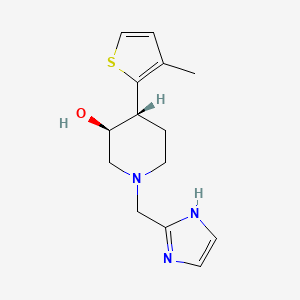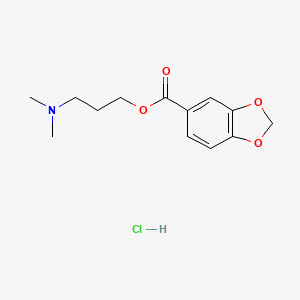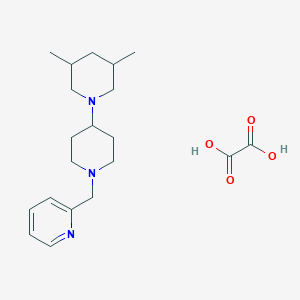
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a phenoxyphenyl group, and a phenylalaninamide moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Introduction of the methylsulfonyl group: The phenoxyphenyl intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Coupling with phenylalaninamide: The final step involves coupling the methylsulfonyl-phenoxyphenyl intermediate with phenylalaninamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of N2-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenoxyphenyl group can be reduced under specific conditions to form phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced phenyl compounds, and substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)-N~2~-phenylalaninamide can be compared with other similar compounds, such as:
N~2~-(methylsulfonyl)-N-(4-methoxyphenyl)-N~2~-phenylalaninamide: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical and biological properties.
N~2~-(methylsulfonyl)-N-(4-chlorophenyl)-N~2~-phenylalaninamide: The presence of a chloro group can significantly impact the compound’s reactivity and interactions.
N~2~-(methylsulfonyl)-N-(4-nitrophenyl)-N~2~-phenylalaninamide: The nitro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17(24(29(2,26)27)19-9-5-3-6-10-19)22(25)23-18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGIOASEFGPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B3969336.png)
![2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid](/img/structure/B3969339.png)

![1-[(2-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid](/img/structure/B3969357.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide](/img/structure/B3969366.png)
![N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE](/img/structure/B3969372.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)
![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)

![2-[4-(1-AZEPANYL)-3-NITROPHENYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B3969409.png)
